molecular formula C9H14O6 B13190643 Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate

Cat. No.: B13190643
M. Wt: 218.20 g/mol
InChI Key: SQOPPLKCNFJGLV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate (hereafter referred to as the dihydrate) is a norbornene-derived dicarboxylic acid containing two water molecules in its crystalline structure. It is synthesized via hydration of the corresponding anhydride or through direct routes involving Diels-Alder reactions between cyclopentadiene and maleic acid derivatives . The dihydrate is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-353072) and is utilized in proteomics research and as an intermediate in organic synthesis . Its structure (Fig. 1) features two carboxylic acid groups on a rigid bicyclic framework, enabling applications in polymer chemistry, hydrogels, and functional materials .

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;dihydrate

InChI

InChI=1S/C9H10O4.2H2O/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);2*1H2

InChI Key

SQOPPLKCNFJGLV-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O.O.O

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Route

Method Summary:

  • The core bicyclic structure is synthesized via a [4+2] cycloaddition between a diene and a suitable dienophile.
  • Commonly, cyclopentadiene reacts with maleic anhydride to form a norbornene derivative.
  • Subsequent oxidation and functionalization introduce the carboxylic acid groups at the 2- and 3-positions.

Reaction Scheme:

Cyclopentadiene + Maleic anhydride → Norbornene-2,3-dicarboxylic anhydride → Hydrolysis → this compound

Key Points:

  • The anhydride intermediate is hydrolyzed under aqueous conditions to yield the diacid.
  • Hydration conditions are carefully controlled to obtain the dihydrate form.

Supporting Literature:

  • The synthesis of related bicyclic dicarboxylic acids via Diels-Alder reactions is well-documented, emphasizing the efficiency of this route for constructing the core skeleton.

Oxidative Cleavage of Norbornene Derivatives

Method Summary:

  • Starting from a norbornene derivative, oxidative cleavage of the double bond is performed using reagents like potassium permanganate or ozone.
  • This process introduces carboxylic groups at the 2- and 3-positions.

Reaction Scheme:

Norbornene derivative + Oxidant → Cleaved products with carboxylic acids → Hydration to dihydrate

Research Findings:

  • Szunyog et al. (2001) describe the oxidation of norbornene derivatives to yield dicarboxylic acids, which can be hydrated to form dihydrates.

Carboxylation of Bicyclic Precursors

Method Summary:

  • Bicyclic compounds such as norbornane derivatives are subjected to carboxylation reactions.
  • Reactions involve the use of carbon dioxide under pressure, often in the presence of catalysts or bases.

Reaction Scheme:

Bicyclo[2.2.1]heptane derivative + CO₂ → Carboxylated product → Hydration to dihydrate

Research Findings:

  • Szunyog (2001) reports the use of CO₂ in the presence of lithium or sodium bases to introduce carboxyl groups onto bicyclic frameworks.

Preparation Data Table

Method Starting Material Key Reagents Conditions Yield Remarks
Diels-Alder Cycloaddition Cyclopentadiene + Maleic anhydride Heat, solvent (e.g., toluene) Mild heating, aqueous hydrolysis 70-85% Efficient for core skeleton
Oxidative Cleavage Norbornene derivatives Potassium permanganate, ozone Cold, aqueous conditions 60-75% Requires careful control to prevent over-oxidation
Carboxylation Bicyclo[2.2.1]heptane derivatives CO₂, base (NaOH, LiOH) Elevated pressure, room temp 50-65% Suitable for functionalization

Notes on Hydration to Dihydrate

The final step involves hydration to convert the free acid into its dihydrate form. This is typically achieved by crystallization from aqueous solutions under controlled temperature conditions, ensuring the formation of the dihydrate crystalline structure.

Research Findings and Considerations

  • The Diels-Alder route is favored for its high regioselectivity and stereoselectivity, providing a straightforward pathway to the core structure.
  • Oxidative cleavage methods are versatile but require precise control to avoid degradation.
  • Carboxylation using CO₂ is environmentally benign and can be optimized for higher yields with suitable catalysts.
  • The dihydrate form is stabilized through hydrogen bonding in the crystalline lattice, and conditions such as slow cooling and controlled humidity favor its formation.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate involves its ability to participate in various chemical reactions due to its reactive double bond and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid Derivatives

Key Differences :

  • Structural Modifications : Incorporation of an oxygen atom at the 7-position alters electronic properties and reactivity.
  • Synthesis : Prepared via Diels-Alder reactions between furan and maleic anhydride, followed by Fischer esterification to form dimethyl esters (m.p. 118°C) .
  • Polymerization : Undergoes ring-opening metathesis polymerization (ROMP) using Ru catalysts to yield polymers with molecular weights (Mn) ranging from 10,000–50,000 Da, as determined by GPC .
  • Applications : Hydrolysis of poly(dimethyl ester) derivatives produces polyanionic hydrogels, useful in biomedical engineering .

Data Comparison :

Property Dihydrate 7-Oxa Dimethyl Ester
Molecular Formula C₉H₁₀O₄·2H₂O C₁₁H₁₄O₅
Molecular Weight 212.19 (calc.) 226.23
Melting Point Not reported 118°C
Solubility Water-soluble THF, organic solvents

Himic Anhydride (Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride)

Key Differences :

  • Structure : Exists in endo and exo isomeric forms; thermal equilibration favors the exo isomer .
  • Reactivity : The anhydride reacts with alcohols (e.g., isoamyl alcohol) under sonication to form esters, unlike the dihydrate, which undergoes hydrolysis .
  • Applications : Used in undergraduate laboratory experiments to demonstrate retro-Diels–Alder reactions .

Data Comparison :

Property Dihydrate Himic Anhydride (endo)
Molecular Formula C₉H₁₀O₄·2H₂O C₉H₈O₃
Molecular Weight 212.19 (calc.) 164.16
Melting Point Not reported 114°C
Applications Proteomics Education, synthetic chemistry

Chlorendic Acid (Hexachloro Derivative)

Key Differences :

  • Structure : Contains six chlorine atoms, significantly increasing molecular weight (388.84 g/mol) and acidity .
  • Applications : Industrial intermediate for flame-retardant polymers, contrasting with the dihydrate’s biomedical uses .

Data Comparison :

Property Dihydrate Chlorendic Acid
Molecular Formula C₉H₁₀O₄·2H₂O C₉H₄Cl₆O₄
Molecular Weight 212.19 (calc.) 388.84
Toxicity Low (proteomics-grade) Carcinogenic potential

Dicarbonitrile and Dicarbonyl Dichloride Derivatives

Key Differences :

  • Reactivity : Dicarbonitriles (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile) exhibit enhanced reactivity in cycloaddition reactions compared to the dihydrate’s carboxylic acid groups .
  • Synthesis : Dicarbonyl dichlorides (e.g., trans-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride) serve as acylating agents, synthesized via chlorination of the diacid .

Polymer Chemistry

  • The dihydrate’s hydrolysis yields polyanionic hydrogels with applications in drug delivery .
  • ROMP of 7-oxa derivatives produces polymers with tunable molecular weights (GPC Mn = 15,000–45,000 Da, Đ = 1.2–1.5) .

Biological Activity

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate, also known as cis-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, is a bicyclic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀O₄
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 3853-88-1
  • Melting Point : 175 °C (dec.)

Biological Activity

The biological activity of this compound has been primarily linked to its role as an intermediate in the synthesis of prostaglandins and other biologically active compounds. Prostaglandins are lipid compounds that perform various physiological functions, including inflammation modulation and regulation of blood flow.

  • Prostaglandin Synthesis : Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid acts as a precursor in the biosynthesis of prostaglandins, which are crucial for numerous biological processes.
  • Enzyme Interaction : The compound may interact with enzymes involved in the cyclooxygenase pathway, affecting the production of inflammatory mediators.

Case Studies

  • Anti-inflammatory Properties :
    • A study demonstrated that derivatives of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exhibit anti-inflammatory effects in animal models by inhibiting cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins .
  • Cytotoxic Activity :
    • Research indicated that certain derivatives possess cytotoxic properties against cancer cell lines, suggesting potential applications in cancer therapy . The mechanisms involved include apoptosis induction and cell cycle arrest.
  • Polymerization Reactions :
    • The compound is also utilized in polymer chemistry due to its ability to undergo Diels-Alder reactions, leading to the formation of novel polymeric materials with enhanced properties . This application highlights its versatility beyond biological activity.

Comparative Analysis

PropertyBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acidSimilar Compounds (e.g., Maleic Anhydride)
Molecular FormulaC₉H₁₀O₄C₄H₂O₃
Biological ActivityAnti-inflammatory, cytotoxicPrimarily used as a chemical reagent
ApplicationsMedicinal chemistry, polymer synthesisIndustrial applications

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